molecular formula C8H7ClN2O2 B093538 N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide CAS No. 17122-56-4

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B093538
CAS No.: 17122-56-4
M. Wt: 198.6 g/mol
InChI Key: HPTQNIZSFRLFIU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C8H8ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to the acetamide backbone.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    4-chloroacetanilide: Similar structure but without the hydroxyimino group, leading to different chemical properties.

Uniqueness

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both chlorophenyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQNIZSFRLFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937931
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17122-56-4
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17122-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
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